molecular formula C13H24N2O2 B14905044 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one

2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B14905044
M. Wt: 240.34 g/mol
InChI Key: POEHBKBMRIHNGS-UHFFFAOYSA-N
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Description

2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a hydroxyethyl group, and a methylpiperidinyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the hydroxyethyl group, and the attachment of the methylpiperidinyl group. Common reagents used in these reactions include cyclopropyl bromide, ethylene oxide, and 4-methylpiperidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is essential for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-1-(4-methylpiperidin-1-yl)ethan-1-one
  • 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-ethylpiperidin-1-yl)ethan-1-one
  • 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)propan-1-one

Uniqueness

2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

2-[cyclopropyl(2-hydroxyethyl)amino]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C13H24N2O2/c1-11-4-6-14(7-5-11)13(17)10-15(8-9-16)12-2-3-12/h11-12,16H,2-10H2,1H3

InChI Key

POEHBKBMRIHNGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CCO)C2CC2

Origin of Product

United States

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